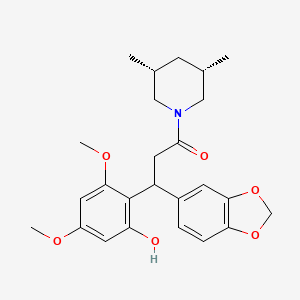

3-(1,3-Benzodioxol-5-yl)-1-(cis-3,5-dimethyl-1-piperidinyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-1-propanone

Overview

Description

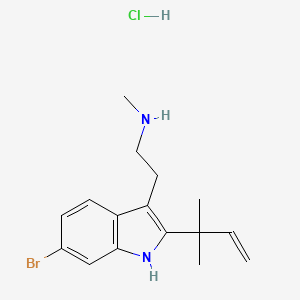

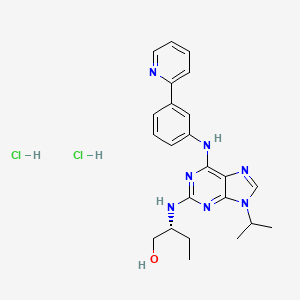

ML-209 is an antagonist of retinoic acid receptor-related orphan receptor γt (RORγt; IC50 = 1.1 µM in a reporter assay). It inhibits RORγt-induced transcription in HEK293T cells expressing the human receptor (IC50 = 300 nM). ML-209 inhibits RORγt-dependent differentiation of isolated naïve cord blood human CD4+ T cells into Th17 T helper cells.

RORγt inverse agonist (IC50 = 460 nM); suppresses Th17 cell differentiation and IL17A expression in vitro. Does not suppress transcription of RORα. Minimal activity displayed on ERα, LXRα and thyroid hormone receptors (IC50 values >4.4 μM).

Scientific Research Applications

Cytotoxic Constituents

A study identified compounds exhibiting cytotoxicities against various cell lines, indicating potential applications in cancer research and therapy (Chen et al., 2003).

Synthesis and Antitumor Evaluation

Research on the synthesis of related compounds demonstrated significant antitumor properties, highlighting the potential of these compounds in developing cancer treatments (Al-Omran et al., 2014).

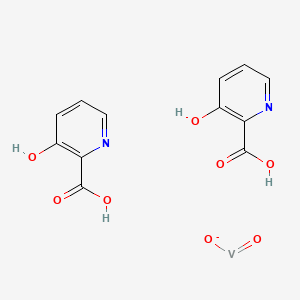

Catalytic Applications

A study explored the use of cis-2,6-bis-(methanolate)-piperidine oxovanadium(V) complexes for oxidative cyclization, indicating applications in organic synthesis and catalysis (Dönges et al., 2014).

Oxidizing Properties

Investigations into the oxidizing abilities of similar compounds suggest applications in organic chemistry, particularly in reactions involving oxidation (Mitsumoto & Nitta, 2003).

Cognitive Performance Enhancement

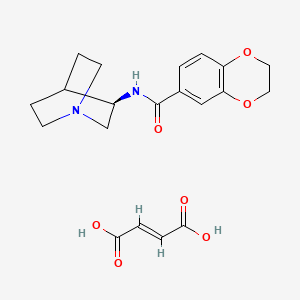

A study on selective 5-HT4 receptor ligands, structurally related to the queried compound, showed potential in enhancing cognitive performance, indicating applications in neuropharmacology (Fontana et al., 1997).

Formation in Lignin Acid Treatment

Research on the formation of related compounds during acid treatment of birch lignin points to applications in the study of lignin chemistry and its industrial processing (Li et al., 1996).

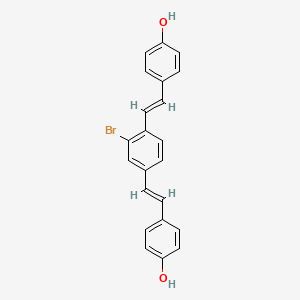

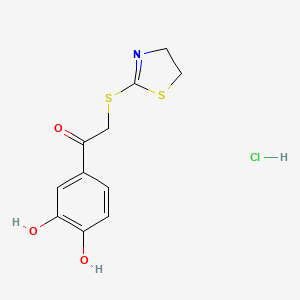

Antioxidant Activities

A study synthesized compounds with antioxidant properties, suggesting potential applications in the development of antioxidant therapies (Bialy & Gouda, 2011).

Antimicrobial and Anti-inflammatory Activities

Compounds isolated from Hypericum species showed antimicrobial and anti-inflammatory activities, indicating their potential in the development of new antimicrobial and anti-inflammatory agents (Crockett et al., 2016).

Cancer Treatment Applications

Virtual screening identified compounds with potential in treating breast cancer, suggesting applications in cancer research and drug development (Wang et al., 2011).

Crystal Structures

Studies on the crystal structures of related compounds contribute to the understanding of their physical properties and potential applications in material science (Jasinski et al., 2008).

Corrosion Inhibition

Research on Piperine derivatives showed their effectiveness as corrosion inhibitors, indicating applications in materials protection and engineering (Belghiti et al., 2018).

properties

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-1-[(3S,5R)-3,5-dimethylpiperidin-1-yl]-3-(2-hydroxy-4,6-dimethoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO6/c1-15-7-16(2)13-26(12-15)24(28)11-19(17-5-6-21-22(8-17)32-14-31-21)25-20(27)9-18(29-3)10-23(25)30-4/h5-6,8-10,15-16,19,27H,7,11-14H2,1-4H3/t15-,16+,19? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEKVAIMYYCZDLI-MCPYQZEQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C(=O)CC(C2=CC3=C(C=C2)OCO3)C4=C(C=C(C=C4OC)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](CN(C1)C(=O)CC(C2=CC3=C(C=C2)OCO3)C4=C(C=C(C=C4OC)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

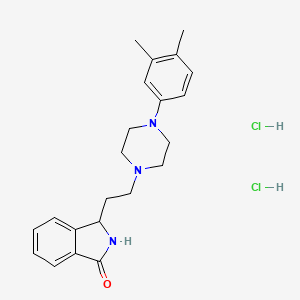

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Adenosine, 5'-[hydrogen (phosphonomethyl)phosphonate], sodium salt](/img/structure/B560268.png)